Boiling Point Differentiation: 4-yl vs. 5-yl Regioisomer Impacts Distillation and Thermal Processing Windows
The target compound (3-methyl-1,2-oxazol-4-yl)methanol exhibits a boiling point of 247.2 °C at 760 mmHg , which is approximately 5.2 °C higher than its 5-yl regioisomer counterpart, (3-methylisoxazol-5-yl)methanol, reported at 242 °C at 760 mmHg . This boiling point differential, although modest in absolute terms, is sufficient to alter distillation fraction cut points during high-purity isolation. An alternative source lists a rough estimate of 211.82 °C for the 5-yl isomer , yielding a maximal differential of up to ~35 °C, reflecting variability in reported values across sources. The higher boiling point of the 4-yl isomer is consistent with stronger intermolecular hydrogen bonding facilitated by the juxtaposition of the hydroxymethyl group adjacent to the ring nitrogen, a spatial arrangement absent in the 5-yl isomer.
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 247.2 °C |
| Comparator Or Baseline | (3-Methylisoxazol-5-yl)methanol: 242 °C (chemenu.com); 211.82 °C rough estimate (chemicalbook.com) |
| Quantified Difference | +5.2 °C (vs. 242 °C); up to ~+35 °C (vs. 211.82 °C estimate) |
| Conditions | Atmospheric pressure (760 mmHg); measured and estimated values |
Why This Matters
A 5 °C or greater boiling point difference directly affects distillation protocol design, energy input requirements, and thermal degradation risk assessment during scale-up purification, making the 4-yl isomer the preferred choice when higher thermal processing windows are advantageous.
